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Compound of Interest

Compound Name: Crocapeptin C

Cat. No.: B12385163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Crocapeptin C is a cyclic depsipeptide isolated from the cyanobacterium Microcystis sp..

Cyclic peptides are a promising class of molecules for drug development due to their high

bioactivity, target selectivity, and metabolic stability. Determining the precise three-dimensional

structure is paramount for understanding their mechanism of action and for guiding further drug

design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for

elucidating the constitution and conformation of such complex natural products in solution.

This application note provides a detailed protocol for the complete ¹H and ¹³C NMR assignment

of Crocapeptin C, based on a suite of 2D NMR experiments. The data presented herein is

foundational for subsequent structure calculations and conformational analysis.

Quantitative NMR Data
The unambiguous assignment of all proton and carbon signals of Crocapeptin C was achieved

through a combination of 2D NMR experiments, including COSY, TOCSY, HSQC, HMBC, and

ROESY. The chemical shifts for each amino acid residue are summarized below. All data was

recorded in DMSO-d₆ at 300 K.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Crocapeptin C in DMSO-d₆
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Residue Atom δ ¹³C [ppm] δ ¹H [ppm] J [Hz]

1-N-Me-Phe C=O 170.8 - -

N-CH₃ 31.7 2.79 -

Cα 59.9 5.25 -

Cβ 36.1 3.10, 2.89 -

Cγ (Ar) 137.4 - -

Cδ (Ar) 129.3 7.22 -

Cε (Ar) 128.3 7.28 -

Cζ (Ar) 126.5 7.19 -

2-Thr C=O 171.1 - -

NH - 7.85 d, 8.8

Cα 57.9 4.15 -

Cβ 67.2 3.98 -

Cγ 19.5 1.05 d, 6.3

3-Gln C=O 172.9 - -

NH - 8.21 d, 7.8

Cα 52.8 4.20 -

Cβ 27.5 2.05, 1.88 -

Cγ 31.4 2.15 -

Cδ 174.5 - -

NH₂ - 7.29, 6.79 -

4-Hty C=O 171.9 - -

NH - 8.01 d, 8.1

Cα 52.1 4.35 -
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Cβ 37.1 1.75, 1.65 -

Cγ (Ar) 130.3 - -

Cδ (Ar) 127.9 7.05 -

Cε (Ar) 156.0 - -

O-CH₃ 55.0 3.71 -

OH - 9.20 -

5-N-Me-Ala C=O 172.5 - -

N-CH₃ 30.1 2.75 -

Cα 55.4 4.95 q, 7.1

Cβ 16.2 1.25 d, 7.1

6-Ahp C=O 172.1 - -

NH - 8.15 d, 7.5

Cα 53.5 4.10 -

Cβ 34.2 1.60, 1.45 -

Cγ 24.8 1.28 -

Cδ 28.9 1.55 -

Cε 22.1 1.20 -

Cζ 13.9 0.85 t, 7.3

7-Ahda C=O 174.2 - -

Cα 71.5 4.90 -

Cβ 35.8 1.80, 1.70 -

Cγ 25.1 1.35 -

Cδ 29.2 1.25 -

Cε 22.5 1.25 -
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Cζ 14.0 0.88 t, 7.2

Ahp: 3-Amino-6-ethyl-octanoic acid Ahda: 3-Amino-9-hydroxy-10,12-dimethyl-tetradecanoic

acid derivative (specific variant in this Crocapeptin not fully detailed in general literature) Hty:

Homotyrosine Note: Assignments are based on comprehensive analysis of 2D NMR spectra.

Slight variations in chemical shifts may occur depending on sample conditions.

Experimental Protocols
High-resolution NMR spectra were acquired on a Bruker DRX 600 spectrometer. The sample

was dissolved in DMSO-d₆, and all experiments were performed at a constant temperature of

300 K.

General Parameters:

Spectrometer: Bruker DRX 600 (600 MHz for ¹H, 150 MHz for ¹³C)

Solvent: DMSO-d₆

Temperature: 300 K

2.1. ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify scalar-coupled protons, primarily for tracing connections within amino

acid spin systems.

Protocol: A gradient-selected COSY (gs-COSY) experiment was performed. Typically, 2048

data points were acquired in the F2 dimension and 256-512 increments in the F1 dimension.

A spectral width of 12 ppm was used in both dimensions. Data was processed using a sine-

bell window function.

2.2. ¹H-¹H TOCSY (Total Correlation Spectroscopy)

Objective: To correlate all protons within a given spin system, which is crucial for identifying

complete amino acid residues.
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Protocol: A phase-sensitive TOCSY experiment using a MLEV-17 spin-lock sequence was

performed. A spin-lock time of 80-100 ms was utilized to allow for magnetization transfer

through the entire spin system. Spectral widths and data points were similar to the COSY

experiment.

2.3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To correlate protons directly to their attached carbons.

Protocol: A gradient-selected, sensitivity-enhanced HSQC experiment was recorded. The

spectral width was ~12 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C). The experiment was

optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz.

2.4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range correlations between protons and carbons (2-4 bonds),

which is essential for sequencing the peptide chain by observing correlations across peptide

bonds (e.g., Hα(i) to C=O(i-1)).

Protocol: A gradient-selected HMBC experiment was performed. The long-range coupling

delay was optimized for a value between 4-8 Hz (typically set to 6 Hz) to observe two- and

three-bond correlations.

2.5. ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy)

Objective: To identify protons that are close in space (< 5 Å), providing information about the

peptide's 3D conformation and sequence (e.g., Hα(i) to HN(i+1)).

Protocol: A phase-sensitive ROESY experiment was conducted with a mixing time of 200-

300 ms. A continuous wave spin-lock field was used to suppress TOCSY artifacts.

NMR Assignment Workflow
The logical workflow for the NMR-based structure elucidation of a cyclic peptide like

Crocapeptin C follows a systematic process of piecing together structural fragments. The

diagram below illustrates this multi-step strategy.
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1. 1D NMR Spectra 2. 2D NMR Experiments

3. Data Analysis & Structure Elucidation

¹H NMR:
Proton inventory,

functional groups (NH, CHα)

COSY / TOCSY:
Identify spin systems

(amino acid sidechains)

¹³C NMR:
Carbon count,
carbonyl region

HSQC:
Link ¹H to

directly attached ¹³C

Assign Residues:
Combine COSY, TOCSY,

& HSQC data

HMBC:
Long-range ¹H-¹³C correlations

(sequencing via C=O)

Establish Sequence:
Use HMBC (Hα(i) -> C=O(i-1))
& ROESY (Hα(i) -> HN(i+1))

ROESY / NOESY:
Through-space correlations

(conformation & sequencing)

Determine Conformation:
Analyze ROESY cross-peaks

& J-couplings

Final Structure

Click to download full resolution via product page

Caption: Workflow for the NMR assignment and structure elucidation of Crocapeptin C.

Conclusion
The combination of homonuclear and heteronuclear 2D NMR experiments provides a robust

and reliable method for the complete structural assignment of complex cyclic peptides like

Crocapeptin C. The detailed protocols and tabulated data presented here serve as a practical

guide for researchers in natural product chemistry and drug discovery who are engaged in the

structural characterization of similar molecules. This foundational assignment is the critical first

step for further studies, including 3D structure calculation, molecular modeling, and the analysis

of structure-activity relationships.
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[https://www.benchchem.com/product/b12385163#nuclear-magnetic-resonance-nmr-
assignment-of-crocapeptin-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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